Phenetole Phenetole Phenetole is an aromatic ether in which the ether oxygen is bonded to an ethyl and a phenyl group.
Brand Name: Vulcanchem
CAS No.: 103-73-1
VCID: VC0539398
InChI: InChI=1S/C8H10O/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3
SMILES: CCOC1=CC=CC=C1
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol

Phenetole

CAS No.: 103-73-1

Cat. No.: VC0539398

Molecular Formula: C8H10O

Molecular Weight: 122.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Phenetole - 103-73-1

Specification

CAS No. 103-73-1
Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
IUPAC Name ethoxybenzene
Standard InChI InChI=1S/C8H10O/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3
Standard InChI Key DLRJIFUOBPOJNS-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1
Canonical SMILES CCOC1=CC=CC=C1
Appearance Solid powder
Boiling Point 169.8 °C
171-173 °C
Colorform OILY LIQ
COLORLESS
Flash Point 145 °F (63 °C)OC
Melting Point -29.5 °C
-30.0 °C

Introduction

Chemical and Physical Properties

Thermodynamic and Spectroscopic Data

The following table summarizes phenetole’s critical physical properties:

PropertyValueSource
Melting Point−30°C (lit.)
Boiling Point169–170°C (lit.)
Density (25°C)0.966 g/mL
Refractive Index (n₂₀/D)1.507
Flash Point57°C (135°F)
LogP (23°C)2.041

Nuclear magnetic resonance (NMR) spectra reveal characteristic signals: a triplet at δ 1.35 ppm for the ethyl CH₃ group, a quartet at δ 3.90 ppm for the OCH₂ moiety, and aromatic protons resonating between δ 6.80–7.30 ppm . Infrared spectroscopy shows strong absorption bands at 1,240 cm⁻¹ (C-O stretch) and 1,600 cm⁻¹ (aromatic C=C) .

Reactivity and Stability

Phenetole undergoes electrophilic substitution at the para position due to the electron-donating ethoxy group. It resists hydrolysis under neutral conditions but cleaves in the presence of strong acids (e.g., HI) to form phenol and ethyl iodide . Light sensitivity necessitates storage in amber containers to prevent oxidative degradation .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A optimized procedure involves:

  • Dissolving phenol (14.1 g, 150 mmol) in DMF (300 mL) with K₂CO₃ (25 g).

  • Dropwise addition of bromoethane (15 mL) in toluene (60 mL) over 15 minutes.

  • Heating at 40–50°C for 2 hours.

  • Filtration, solvent removal, and vacuum distillation to yield phenetole (96.1% purity) .

This method avoids hazardous diethyl sulfate while maintaining high efficiency. Alternative routes using Williamson ether synthesis with sodium ethoxide show comparable yields but require anhydrous conditions .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors where phenol reacts with diethyl sulfate at 80–100°C under alkaline catalysis. The process achieves >90% conversion with in-line distillation to remove byproducts like ethyl sulfate salts . Recent patents emphasize green chemistry approaches, such as using ionic liquids to reduce waste .

Applications in Research and Industry

Chromatographic Applications

Phenetole’s moderate polarity makes it effective in porous graphitic carbon (PGC) chromatography for separating nonpolar analytes. Studies demonstrate its utility in resolving polycyclic aromatic hydrocarbons (PAHs) with retention factors (k’) ranging from 2.3 to 5.7 .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Phenacetin: An analgesic synthesized via acetylation of p-phenetidine, itself derived from phenetole nitration .

  • Antioxidants: Alkylated phenetole derivatives (e.g., BHT analogs) show radical-scavenging activities (IC₅₀ = 12–18 μM) .

Solvent and Reaction Medium

In the fragrance industry, phenetole solubilizes hydrophobic odorants like musk xylene (solubility: 8.7 g/L at 25°C) . Its low dielectric constant also facilitates SN2 reactions, enhancing nucleophilic substitution rates by 30–40% compared to DMSO .

Environmental Impact and Degradation

Ecotoxicological Data

Current studies show:

  • Biodegradation: 28% mineralization in 28 days (OECD 301B test), indicating moderate persistence .

  • Aquatic Toxicity: LC₅₀ (Daphnia magna) > 100 mg/L, classifying it as “harmful” under EU Directive 93/67/EEC .

Advanced Oxidation Processes

UV/H₂O₂ treatment degrades phenetole with a rate constant (k) of 3.4 × 10⁻³ s⁻¹, producing benign intermediates like catechol and acetic acid . Membrane bioreactors achieve 92% removal efficiency at hydraulic retention times ≥12 hours .

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